2-(S-Isopropylthiomethyl)-1-bromobenzene
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Overview
Description
2-(S-Isopropylthiomethyl)-1-bromobenzene is an organic compound that features a bromine atom attached to a benzene ring, along with an isopropylthiomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(S-Isopropylthiomethyl)-1-bromobenzene typically involves the reaction of 2-bromobenzyl chloride with isopropylthiol in the presence of a base such as sodium hydrosulfide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces the chloride atom on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-(S-Isopropylthiomethyl)-1-bromobenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding benzene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium amide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzene derivatives without the bromine atom.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(S-Isopropylthiomethyl)-1-bromobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(S-Isopropylthiomethyl)-1-bromobenzene involves its interaction with various molecular targets. The isopropylthiomethyl group can interact with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester
- 2-Propanethiol
- Isopropyl alcohol
Uniqueness
2-(S-Isopropylthiomethyl)-1-bromobenzene is unique due to the presence of both a bromine atom and an isopropylthiomethyl group on the benzene ring.
Properties
IUPAC Name |
1-bromo-2-(propan-2-ylsulfanylmethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMIFSXSEJHAKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681100 |
Source
|
Record name | 1-Bromo-2-{[(propan-2-yl)sulfanyl]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251123-28-0 |
Source
|
Record name | 1-Bromo-2-{[(propan-2-yl)sulfanyl]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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